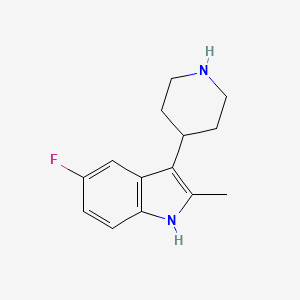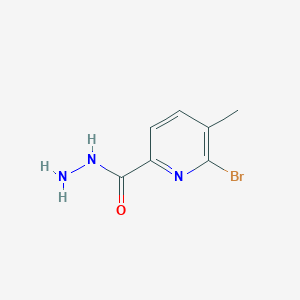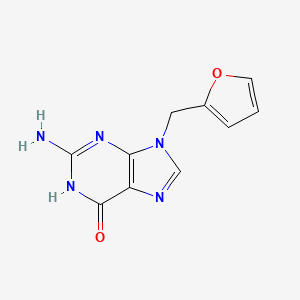
2-Amino-9-(furan-2-ylmethyl)-3,9-dihydro-6h-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-9-(furan-2-ylmethyl)-1H-purin-6(9H)-one is a complex organic compound that belongs to the purine family. This compound is characterized by the presence of a furan ring attached to the purine structure, which is a bicyclic aromatic heterocycle. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-(furan-2-ylmethyl)-1H-purin-6(9H)-one typically involves multi-step organic reactions. One common method includes the initial formation of the purine core, followed by the introduction of the furan-2-ylmethyl group. The reaction conditions often require the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as continuous flow synthesis and automated reaction monitoring to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-9-(furan-2-ylmethyl)-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-Amino-9-(furan-2-ylmethyl)-1H-purin-6(9H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Amino-9-(furan-2-ylmethyl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methoxy-9H-purin-9-yl: A similar purine derivative with a methoxy group.
2-Furanmethanol,5-(2-amino-9H-purin-9-yl)tetrahydro-: Another compound with a furan ring attached to the purine core.
Uniqueness
2-Amino-9-(furan-2-ylmethyl)-1H-purin-6(9H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its furan-2-ylmethyl group differentiates it from other purine derivatives, potentially leading to unique interactions and applications.
Properties
CAS No. |
14937-74-7 |
|---|---|
Molecular Formula |
C10H9N5O2 |
Molecular Weight |
231.21 g/mol |
IUPAC Name |
2-amino-9-(furan-2-ylmethyl)-1H-purin-6-one |
InChI |
InChI=1S/C10H9N5O2/c11-10-13-8-7(9(16)14-10)12-5-15(8)4-6-2-1-3-17-6/h1-3,5H,4H2,(H3,11,13,14,16) |
InChI Key |
YIESXWHNAVYZRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C=NC3=C2N=C(NC3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



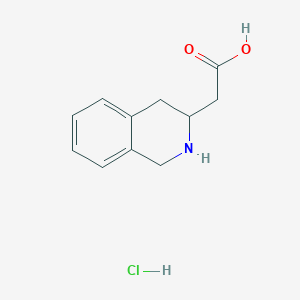
![4-(Furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11877879.png)

![5,5-Difluoro-5a-methyl-1H,4H,4aH,5H,5aH,6H-cyclopropa[f]indazole-3-carboxylic acid](/img/structure/B11877905.png)
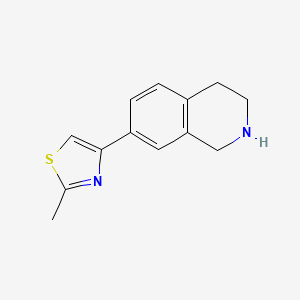




![N-((7-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B11877948.png)
